molecular formula C9H10ClNO4 B2558394 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride CAS No. 2247107-32-8

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride

Cat. No.: B2558394
CAS No.: 2247107-32-8
M. Wt: 231.63
InChI Key: IGIXXNUZFBXJMC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both carboxylic acid and benzylamine functional groups, making it a potential versatile building block for the synthesis of more complex molecules. Its structure suggests it could be investigated for various biological activities, similar to other researched benzene derivatives which have been studied for cytotoxic effects against cancer cell lines . Researchers might explore its application as an intermediate in the development of active compounds. The hydrochloride salt typically improves the compound's stability and solubility for handling in laboratory settings. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(aminomethyl)phthalic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14;/h1-3H,4,10H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIXXNUZFBXJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride typically involves the reaction of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process is carefully monitored to maintain the desired quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and functional differences between 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride and similar compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Applications/Research Use Reference ID
4-(Aminomethyl)benzene-1,2-dicarboxylic acid HCl Not specified Not specified -COOH (1,2-positions), -CH2NH2·HCl (4-position) Synthetic building block
TG7 (4-[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]-benzene-1,2-dicarboxylic acid) Not specified Not specified -COOH (1,2-positions), imidazopyridine-amino group Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitor
4-[(Aminooxy)methyl]-1,2-dichlorobenzene HCl C7H8Cl3NO 228.497 -Cl (1,2-positions), -CH2ONH2·HCl (4-position) Not explicitly stated; likely used in synthesis
(S)-3,4-Dicarboxyphenylglycine (DCPG) C10H9NO6 239.182 -COOH (1,2-positions), -CH(NH2)COOH (4-position) Ligand in biochemical studies
Benzyl butyl phthalate C19H20O4 312.36 -COO(butyl), -COO(benzyl) (1,2-positions) Plasticizer in polymers

Detailed Analysis of Structural Differences

Functional Group Variations: Carboxylic Acid vs. Ester Derivatives: The target compound and DCPG retain free carboxylic acid groups, critical for hydrogen bonding and metal coordination. In contrast, benzyl butyl phthalate () replaces these with ester groups, rendering it hydrophobic and suitable for plasticizers . Aminomethyl vs. Imidazopyridine Substituents: TG7 () replaces the aminomethyl group with a bulky imidazopyridine-amino moiety, enhancing its interaction with TDP1’s active site for enzyme inhibition .

Chirality :

  • DCPG () contains a chiral center at the 4-position, which may influence its binding affinity in enantioselective biochemical processes. The target compound lacks chiral centers unless protonated .

Halogenation Effects: The dichloro-substituted analogue () introduces electron-withdrawing chlorine atoms, likely altering its electronic properties and reactivity compared to the aminomethyl variant .

Biological Activity

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride, also known as aminomethylbenzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular formula : C9_9H10_10N2_2O4_4·HCl
  • Molecular weight : 232.64 g/mol

This compound features two carboxylic acid groups and an amino group, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There is evidence suggesting that it may possess antibacterial activity.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A notable study assessed its effects on human cancer cell lines, revealing significant cytotoxicity.

Case Study: Cytotoxicity Against Cancer Cell Lines

In an experiment involving various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), the compound demonstrated the following IC50 values:

Cell LineIC50 (µg/mL)Viability (%)
HepG24267.7
MCF-710078.14
NIH 3T3 (normal)25082.23
HaCaT (normal)50096.11

These results indicate that the compound is more effective against malignant cells compared to normal cells, suggesting a selective cytotoxic mechanism .

The cytotoxicity observed may be attributed to the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic cell death were noted upon treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, there are indications that this compound may exhibit antimicrobial activity.

Study Findings

A study evaluated the compound's effectiveness against various bacterial strains. The results showed promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride with high purity?

  • Methodology : Optimize reaction conditions using reflux in ethanol with glacial acetic acid as a catalyst, as demonstrated in analogous syntheses of substituted benzoic acid derivatives . Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) ensures ≥98% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d6, δ 2.5–3.5 ppm for aminomethyl protons) .
  • Critical Note : Monitor pH during hydrochloride salt formation to avoid decomposition of the aminomethyl group .

Q. How do structural features of this compound influence its solubility and stability in aqueous buffers?

  • Methodology :

  • Solubility : Test in phosphate-buffered saline (pH 7.4) and acidic/basic conditions. The dicarboxylic acid groups enhance water solubility, while the hydrochloride salt reduces pH-dependent precipitation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., decarboxylation or oxidation of the aminomethyl group) .
  • Data Table :
Condition (pH)Solubility (mg/mL)Stability (t90, days)
3.012.514
7.48.230
9.03.17

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to resolve aromatic protons (δ 7.0–8.0 ppm) and dicarboxylic acid carbons (δ 170–175 ppm). IR spectroscopy confirms C=O stretches (~1680 cm<sup>-1</sup>) and NH2 bends (~1600 cm<sup>-1</sup>) .
  • Quantitative Analysis : Employ ion-pair HPLC with UV detection (λ = 254 nm) for quantification .
    • Critical Note : Differential scanning calorimetry (DSC) can identify polymorphic forms, which may affect bioavailability in downstream applications .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in derivatives of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to calculate electron density maps and Fukui indices. This identifies nucleophilic/electrophilic sites (e.g., aminomethyl group as a nucleophile) .
  • Reaction Path Optimization : Apply automated reaction path search algorithms (e.g., GRRM) to explore substituent effects on reaction barriers .
    • Example : Substituents at the benzene ring (e.g., fluorine in 4-fluorobenzene-1,2-dicarboxylic acid ) alter charge distribution, affecting regioselectivity in coupling reactions.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 in enzyme inhibition). Discrepancies may arise from impurities (>95% purity required ) or buffer interactions (e.g., metal ion chelation by dicarboxylic acids ).
  • Orthogonal Validation : Validate activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) .
    • Case Study : Conflicting IC50 values in kinase inhibition assays may stem from residual DMSO in stock solutions; use lyophilized forms for dose-response studies .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Methodology :

  • Process Intensification : Use microreactors for precise control of exothermic amidation steps, reducing side products .
  • In Situ Monitoring : Implement PAT (process analytical technology) tools like FTIR to track intermediate formation .
    • Data Table :
ParameterBatch Reactor YieldMicroreactor Yield
Conversion (%)7289
Purity (%)9296
Reaction Time (h)124

Q. What are the mechanistic implications of the aminomethyl group in catalytic applications?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated aminomethyl groups to probe rate-determining steps .
  • X-ray Crystallography : Resolve metal-ligand complexes (e.g., with Cu<sup>2+</sup>) to study coordination geometry .
    • Example : The aminomethyl group acts as a hemilabile ligand in palladium-catalyzed cross-couplings, enhancing catalytic turnover .

Methodological Best Practices

  • Handling and Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the hydrochloride salt .
  • Ethical Compliance : Adhere to institutional guidelines for disposal of halogenated byproducts .

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